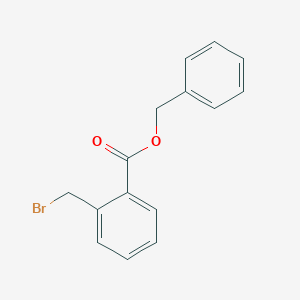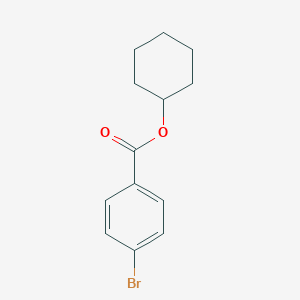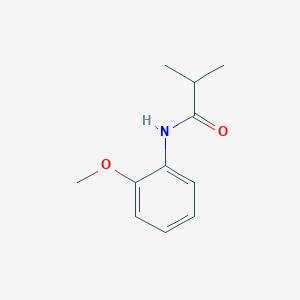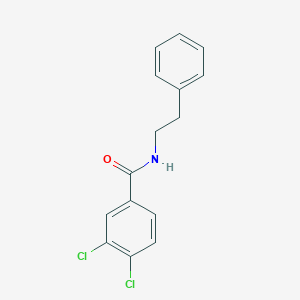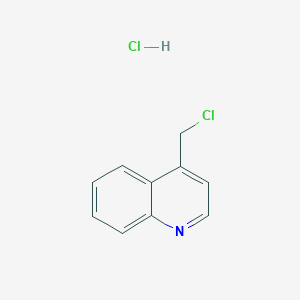
4-(Chloromethyl)quinoline hydrochloride
Overview
Description
“4-(Chloromethyl)quinoline hydrochloride” is a chemical compound with the molecular formula C10H9Cl2N and a molecular weight of 214.09 g/mol . It is a substituted quinoline building block used for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)quinoline hydrochloride” is represented by the InChI code: 1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H .
Chemical Reactions Analysis
The chemical reactivity of quinolines is similar to that of the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .
Physical And Chemical Properties Analysis
“4-(Chloromethyl)quinoline hydrochloride” is a yellow solid . It is stable under normal conditions but is hygroscopic .
Scientific Research Applications
Antimicrobial Agent Development
4-(Chloromethyl)quinoline hydrochloride: is a key intermediate in synthesizing quinazoline and quinazolinone derivatives, which have shown a wide range of biopharmaceutical activities. These compounds are particularly noted for their antimicrobial properties, including antibacterial and antifungal effects . The development of new antimicrobial agents using this compound could be crucial in the fight against drug-resistant bacterial strains.
Cancer Research
Quinazoline derivatives, for which 4-(Chloromethyl)quinoline hydrochloride serves as a precursor, have been identified as potential anticancer agents. Some derivatives have been approved for treating lung and pancreatic cancers, highlighting the significance of this compound in synthesizing drugs like erlotinib and gefitinib .
Anti-Inflammatory and Analgesic Applications
The synthesis of quinazolinone derivatives from 4-(Chloromethyl)quinoline hydrochloride has led to compounds with notable anti-inflammatory and analgesic activities. This makes it a valuable compound for developing new medications to treat conditions associated with inflammation and pain .
Neurological Disorder Treatments
Research has indicated that quinazoline derivatives exhibit activities that can be harnessed for treating neurological disorders such as Parkinson’s disease and epilepsy. The role of 4-(Chloromethyl)quinoline hydrochloride in synthesizing these derivatives makes it an important chemical in neuropharmacology .
Antioxidant Properties
Quinazoline derivatives have also been recognized for their antioxidant properties. The use of 4-(Chloromethyl)quinoline hydrochloride in creating these derivatives can contribute to the development of treatments aimed at combating oxidative stress-related diseases .
Enzyme Inhibition for Diabetes Management
Some quinazoline derivatives synthesized from 4-(Chloromethyl)quinoline hydrochloride have shown α-glucosidase inhibitory activity, which is significant in managing diabetes. These inhibitors can slow down carbohydrate digestion, thereby regulating blood sugar levels .
Safety and Hazards
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal, synthetic organic, and industrial chemistry . There is growing interest in quinoline as a therapeutic alternative in the treatment of various diseases . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Mechanism of Action
Mode of Action
Quinoline derivatives are often used in Suzuki–Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon–carbon bond-forming reaction . In this process, the quinoline derivative acts as an organoboron reagent, participating in transmetalation, where it transfers its organic group to palladium .
Biochemical Pathways
Quinazoline and quinazolinone derivatives, which are structurally similar to quinolines, are known to affect a variety of biological pathways . They have demonstrated anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .
properties
IUPAC Name |
4-(chloromethyl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSBVZQGDUCJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629509 | |
| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)quinoline hydrochloride | |
CAS RN |
1822-57-7 | |
| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










